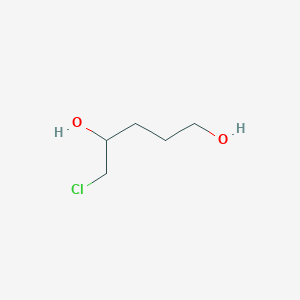

5-Chloro-1,4-pentanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11ClO2 |

|---|---|

Molecular Weight |

138.59 g/mol |

IUPAC Name |

5-chloropentane-1,4-diol |

InChI |

InChI=1S/C5H11ClO2/c6-4-5(8)2-1-3-7/h5,7-8H,1-4H2 |

InChI Key |

XFIIZVMUSDFILM-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CCl)O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 1,4 Pentanediol and Its Precursors

Strategies for Carbon Chain Construction Leading to Pentanediol (B8720305) Frameworks

The formation of the five-carbon diol backbone of 1,4-pentanediol (B150768) can be achieved through several catalytic routes, with a significant focus on sustainable methods utilizing renewable resources.

Catalytic Conversion of Biomass-Derived Feedstocks to 1,4-Pentanediol

A prominent and environmentally conscious approach to synthesizing 1,4-pentanediol involves the catalytic conversion of furfural (B47365), a platform chemical derived from lignocellulosic biomass. rsc.orgmdpi.comresearchgate.net This transformation is a cascade reaction that can proceed through different pathways depending on the catalyst and reaction conditions.

One notable pathway involves a bifunctional catalytic system that facilitates sequential hydrogenation reactions and an acid-catalyzed Piancatelli rearrangement. rsc.org In a one-pot reaction, furfural can be converted directly to 1,4-pentanediol with high yields. For instance, using a Ruthenium catalyst supported on an ordered mesoporous carbon (Ru/CMK-3) under hydrogen and carbon dioxide pressure in water, a 90% yield of 1,4-pentanediol has been reported. rsc.org The reaction is believed to proceed through the formation of furfuryl alcohol as an intermediate. mdpi.com

Various catalysts, including both noble and non-noble metals, have been investigated for this conversion. mdpi.com The choice of catalyst significantly influences the selectivity towards 1,4-pentanediol over other possible products like 1,2-pentanediol (B41858) and 1,5-pentanediol.

Hydrogenation Routes from Levulinic Acid and Derivatives

Levulinic acid, another key platform molecule derivable from biomass, serves as a common precursor for the synthesis of 1,4-pentanediol. The typical route involves the hydrogenation of levulinic acid to γ-valerolactone (GVL), which is then further hydrogenated to 1,4-pentanediol. researchgate.netsemanticscholar.org

The hydrogenation of GVL to 1,4-pentanediol has been extensively studied using various heterogeneous catalysts. Both precious and non-precious metal-based catalysts have shown efficacy. For example, cobalt supported on zirconia (Co/ZrO2) has demonstrated high selectivity for 1,4-pentanediol. researchgate.net Under specific conditions (165°C and 5 MPa H2 pressure), a GVL conversion of 86.1% with a 1,4-pentanediol selectivity of 97.2% has been achieved. researchgate.net

Other successful catalytic systems for the hydrogenation of GVL include copper-based catalysts. A Cu/ZnO catalyst has been reported to have high performance in the formation of 1,4-pentanediol from GVL. researchgate.net The addition of zinc as a promoter to copper catalysts supported on alumina (B75360) (Zn-promoted Cu/Al2O3) has been shown to significantly enhance the selectivity towards 1,4-pentanediol, reaching up to 97%. rsc.org

The table below summarizes the performance of different catalysts in the hydrogenation of γ-valerolactone to 1,4-pentanediol.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | GVL Conversion (%) | 1,4-Pentanediol Selectivity (%) |

| Co | ZrO2 | 165 | 5 | 86.1 | 97.2 |

| Cu | MgAlO | 160 | 5 | 93 | 99 |

| ZnCu | Al2O3 | 200 | 4 | Not specified | 97 |

Selective Halogenation Approaches for 5-Chloro-1,4-pentanediol

Once the 1,4-pentanediol framework is established, the next critical step is the selective introduction of a chlorine atom at the 5-position.

Direct Chlorination of 1,4-Pentanediol

The direct chlorination of 1,4-pentanediol to this compound can be achieved using various chlorinating agents. The primary hydroxyl group is generally more reactive towards substitution than the secondary hydroxyl group, allowing for a degree of selectivity. Common reagents for the chlorination of alcohols include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction mechanism typically involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic attack by a chloride ion.

While specific literature detailing the direct chlorination of 1,4-pentanediol to this compound is not abundant, the principles of alcohol chlorination suggest that controlling the stoichiometry of the chlorinating agent and the reaction conditions would be crucial to favor monochlorination and minimize the formation of the corresponding dichloro-product.

Stereoselective Introduction of the Chloro Moiety

The stereoselective synthesis of a specific enantiomer or diastereomer of this compound presents a significant synthetic challenge. Since 1,4-pentanediol is a chiral molecule, the introduction of a chlorine atom at the 5-position of a racemic mixture of the diol would result in a mixture of diastereomers.

Achieving stereoselectivity would likely require one of two general strategies:

Resolution of Racemic 1,4-Pentanediol: The racemic mixture of 1,4-pentanediol could be separated into its individual enantiomers through classical resolution techniques or enzymatic resolution. Subsequent chlorination of a single enantiomer would then lead to a diastereomerically enriched product.

Asymmetric Synthesis: A more direct approach would involve an asymmetric chlorination reaction. While specific methods for the asymmetric chlorination of 1,4-pentanediol are not well-documented, research into the stereoselective chlorination of other diols provides some insight. For instance, methods for the stereoselective chlorination of acyclic 1,3-diols have been developed using reagents like triphosgene (B27547) and pyridine, where the stereochemical outcome is dependent on the configuration of the starting diol. nih.govlsu.edu Such methodologies could potentially be adapted for 1,4-diols, although the regioselectivity of the chlorination would also need to be controlled. The development of chiral catalysts for the enantioselective chlorination of alcohols is an active area of research and could offer a future pathway to chiral this compound.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of this compound hinges on the careful optimization of various reaction parameters. These include the molar ratios of reactants, the reaction temperature, and the choice of an appropriate catalytic system. The goal is to favor the formation of the desired monochlorinated product while minimizing the occurrence of side reactions, such as the formation of dichlorinated byproducts or other isomers.

The molar ratio of the chlorinating agent to the 1,4-pentanediol precursor is a critical factor that directly influences the product distribution. An excess of the chlorinating agent can lead to over-chlorination, resulting in the formation of dichlorinated species. Conversely, an insufficient amount will lead to incomplete conversion of the starting material.

The reaction temperature also plays a pivotal role in the selectivity of the chlorination process. Generally, lower temperatures tend to favor the kinetic product, while higher temperatures can lead to a mixture of thermodynamic products and potentially increase the rate of side reactions. The optimal temperature is one that provides a reasonable reaction rate without compromising the selectivity towards the desired this compound.

Table 1: Illustrative Influence of Molar Ratio and Temperature on the Synthesis of this compound

| Molar Ratio (Chlorinating Agent:Diol) | Temperature (°C) | Yield of this compound (%) | Selectivity (%) |

| 1:1 | 60 | 65 | 85 |

| 1.2:1 | 60 | 75 | 80 |

| 1.5:1 | 60 | 80 | 70 |

| 1.2:1 | 80 | 78 | 75 |

| 1.2:1 | 100 | 82 | 65 |

Note: The data in this table is illustrative and based on general principles of similar chemical reactions, as specific experimental data for the synthesis of this compound is not extensively available in the public domain.

The choice of a catalytic system is instrumental in enhancing the efficiency and selectivity of the chlorination of diols. Catalysts can facilitate the reaction through various mechanisms, such as activating the chlorinating agent or the diol substrate. For the selective chlorination of a primary hydroxyl group in the presence of a secondary one, as in 1,4-pentanediol, a catalyst that offers steric hindrance or electronic bias can be particularly effective.

While specific catalysts for the direct synthesis of this compound are not widely reported, related research on the selective oxidation and functionalization of diols suggests that transition-metal complexes and organocatalysts could be potential candidates. researchgate.net For instance, certain ruthenium and palladium-based catalysts have demonstrated high selectivity in the functionalization of diols. researchgate.net The development of a suitable catalytic system would likely focus on achieving high regioselectivity for the terminal hydroxyl group of 1,4-pentanediol.

Table 2: Potential Catalytic Systems for Selective Chlorination of Diols

| Catalyst Type | Potential Advantages |

| Transition-Metal Complexes (e.g., Ru, Pd) | High activity and potential for high selectivity through ligand design. |

| Organocatalysts | Mild reaction conditions, low toxicity, and potential for enantioselective transformations. |

| Solid Acid Catalysts | Ease of separation from the reaction mixture and potential for continuous flow processes. |

Note: This table presents potential catalytic systems based on general knowledge of selective diol functionalization, as specific catalysts for this compound synthesis are not prominently documented.

Alternative Synthetic Pathways to this compound

Beyond the direct chlorination of 1,4-pentanediol, alternative synthetic strategies can be envisioned for the preparation of this compound. One such approach involves the ring-opening of a suitable heterocyclic precursor. For instance, the acid-catalyzed ring-opening of a substituted tetrahydrofuran (B95107) derivative could potentially yield the desired product.

A plausible precursor for such a reaction would be a derivative of tetrahydrofurfuryl alcohol. The reaction would involve the cleavage of the ether linkage, followed by the introduction of a chlorine atom at the 5-position and the formation of a hydroxyl group at the 4-position. The success of this route would be highly dependent on the regioselectivity of the ring-opening reaction and the ability to control the subsequent functionalization. A patent describing the preparation of 5-chloro-2-pentanone (B45304) from 2-methyl-4,5-dihydrofuran via a ring-opening chlorination with hydrochloric acid suggests that similar strategies could be adapted for the synthesis of this compound from a different starting material. google.com

Table 3: Comparison of Synthetic Pathways to this compound

| Synthetic Pathway | Precursor(s) | Key Reaction Type | Potential Advantages | Potential Challenges |

| Direct Chlorination | 1,4-Pentanediol | Nucleophilic Substitution | Potentially fewer steps. | Achieving high selectivity can be difficult. |

| Ring-Opening of Heterocycle | Substituted Tetrahydrofuran | Acid-catalyzed Ring-Opening | Potential for high regioselectivity. | Availability and synthesis of the specific heterocyclic precursor. |

Note: This table provides a comparative overview of potential synthetic strategies.

Chemical Reactivity and Transformation Mechanisms of 5 Chloro 1,4 Pentanediol

Reactivity at the Halogenated Carbon Center

The presence of a chlorine atom on the primary carbon of 5-Chloro-1,4-pentanediol introduces a site of electrophilicity, making it susceptible to a variety of reactions. The carbon-chlorine bond is polarized, with the carbon atom carrying a partial positive charge, rendering it a target for nucleophiles.

The chlorine atom in this compound can be displaced by a range of nucleophiles in reactions that are fundamental to synthetic organic chemistry. gacariyalur.ac.in These reactions typically proceed via an S(_N)2 mechanism, given that the chlorine is attached to a primary carbon. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon center. gacariyalur.ac.in The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. gacariyalur.ac.in

A significant nucleophilic substitution pathway for this compound is intramolecular cyclization. The hydroxyl group at the C-4 position can act as an internal nucleophile, attacking the carbon bearing the chlorine atom. This process, facilitated by a base, leads to the formation of a cyclic ether, namely tetrahydro-2-furanmethanol. The reaction is an example of a Williamson ether synthesis, where the alkoxide formed from the C-4 hydroxyl group displaces the chloride ion.

| Reactant | Reagent/Condition | Product | Reaction Type |

| This compound | Base (e.g., NaOH) | Tetrahydro-2-furanmethanol | Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis) |

This intramolecular reaction is generally favored over intermolecular substitution, especially in dilute solutions, due to the proximity of the reacting groups.

Elimination reactions of this compound can lead to the formation of unsaturated diols. These reactions are typically promoted by strong bases and can proceed through various mechanisms, most commonly the E2 mechanism for a primary alkyl halide. libretexts.orgopenstax.org In an E2 reaction, a proton is abstracted from the carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group is simultaneously expelled, resulting in the formation of a double bond. libretexts.orgopenstax.org

For this compound, the abstraction of a proton from the C-2 position would lead to the formation of pent-1-ene-1,4-diol. According to Zaitsev's rule, in elimination reactions, the more substituted alkene is generally the major product. openstax.org However, in this case, only one β-carbon has protons available for abstraction, leading to a single constitutional isomer of the unsaturated diol.

| Starting Material | Base | Major Product | Mechanism |

| This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | Pent-1-ene-1,4-diol | E2 Elimination |

The choice of base and solvent is crucial in directing the reaction towards either substitution or elimination. Bulky, strong bases favor elimination, while smaller, less hindered nucleophiles favor substitution.

Under conditions that favor the formation of a carbocation, such as in the presence of a Lewis acid or in a polar protic solvent, rearrangement reactions can occur. msu.edu Although primary carbocations are generally unstable, their transient formation can lead to rapid rearrangements to more stable secondary or tertiary carbocations through hydride or alkyl shifts. msu.edu In the case of this compound, the initial formation of a primary carbocation at C-1 upon departure of the chloride ion could potentially be followed by a 1,2-hydride shift from the C-2 position. This would result in a more stable secondary carbocation at C-2. Subsequent reaction with a nucleophile would lead to a product with a different carbon skeleton or a different substitution pattern than expected from a direct substitution.

| Intermediate | Rearrangement Type | Rearranged Intermediate |

| 1-pentyl-1,4-diol cation | 1,2-Hydride Shift | 2-pentyl-1,4-diol cation |

Such rearrangements are a hallmark of reactions proceeding through a carbocation intermediate, often referred to as Wagner-Meerwein rearrangements. msu.edu

Reactivity of the Hydroxyl Functionalities

The two hydroxyl groups in this compound, one primary and one secondary, are versatile functional groups that can undergo a variety of transformations.

The hydroxyl groups of this compound can be readily converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. tandfonline.comresearchgate.net This reaction is typically catalyzed by an acid. The reactivity of the primary and secondary hydroxyl groups may differ, potentially allowing for selective esterification under carefully controlled conditions. For instance, the primary hydroxyl group is generally more reactive towards sterically demanding reagents.

Etherification of the hydroxyl groups can be achieved through reactions such as the Williamson ether synthesis, where an alkoxide formed from the diol reacts with an alkyl halide. As mentioned earlier, intramolecular etherification is a key reaction pathway for this molecule. rsc.org

| Reaction Type | Reagent | Functional Group Formed |

| Esterification | Carboxylic acid / Acid chloride | Ester |

| Etherification | Alkyl halide (with base) | Ether |

The primary and secondary alcohol functionalities in this compound can be oxidized to various carbonyl compounds. The primary alcohol at C-1 can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (B83412) or chromic acid. The secondary alcohol at C-4 can be oxidized to a ketone.

| Hydroxyl Group Position | Oxidizing Agent | Product |

| C-1 (Primary) | Pyridinium chlorochromate (PCC) | 5-Chloro-4-hydroxypentanal |

| C-1 (Primary) | Potassium permanganate (KMnO(_4)) | 5-Chloro-4-hydroxypentanoic acid |

| C-4 (Secondary) | Chromic acid (H(_2)CrO(_4)) | 1-Chloro-5-hydroxypentan-2-one |

Conversely, the reverse transformations, reductions, are also significant. For instance, the hydrogenation of precursor molecules is a common route to obtaining diols like 1,4-pentanediol (B150768). rsc.org Should the hydroxyl groups of this compound be oxidized, the resulting carbonyl compounds can be reduced back to the diol using reducing agents like sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

Intramolecular Cyclization Reactions Leading to Heterocycles

One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization to form five-membered heterocyclic compounds, primarily derivatives of tetrahydrofuran (B95107). This transformation is a classic example of an intramolecular Williamson ether synthesis. libretexts.org

The reaction is typically promoted by a base, which deprotonates one of the hydroxyl groups to form an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine in an SN2 fashion, displacing the chloride ion and closing the ring. chemistrysteps.comorganic-chemistry.org The regioselectivity of this cyclization is governed by the relative stability of the resulting ring system, with the formation of a five-membered tetrahydrofuran ring being kinetically and thermodynamically favored over other possibilities.

The primary product of this reaction is (tetrahydrofuran-2-yl)methanol. The reaction proceeds via the deprotonation of the C1-hydroxyl group, which then attacks the C5-carbon.

Table 1: Products of Intramolecular Cyclization of this compound

| Reactant | Conditions | Major Product |

|---|

Dual Functionality and Orthogonal Reactivity Studies of this compound

The presence of both a halogen and hydroxyl groups imparts dual functionality to this compound, allowing for selective reactions at different sites within the molecule. This orthogonal reactivity is highly valuable in multi-step syntheses.

Selective Derivatization of Halogen versus Hydroxyl Groups

The differential reactivity of the chloro and hydroxyl groups allows for their selective modification. The hydroxyl groups can be protected, for instance, as silyl (B83357) ethers, allowing for subsequent reactions at the chloro position without interference. usm.edu For example, treatment with a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) would preferentially protect the less sterically hindered primary C1-hydroxyl group. usm.edu

Conversely, the chlorine atom can be displaced by a variety of nucleophiles in SN2 reactions without affecting the hydroxyl groups under neutral or acidic conditions. This allows for the introduction of a wide range of functionalities at the C5 position. The choice of reaction conditions is critical to achieving high chemoselectivity.

Table 2: Examples of Selective Derivatization Reactions

| Functional Group Targeted | Reagent | Product Type |

|---|---|---|

| Hydroxyl Groups | Silylating agents (e.g., TBDMSCl) | Silyl ethers |

Tandem Reactions and Cascade Processes

The structure of this compound is amenable to tandem or cascade reactions, where a single set of reagents and conditions initiates a sequence of transformations. scispace.com For example, a reaction could be initiated by the displacement of the chloride, followed by a subsequent intramolecular reaction involving one or both of the hydroxyl groups.

A potential cascade reaction could involve the initial conversion of the chloro group to a better leaving group, followed by a base-induced cyclization. Alternatively, enzymatic cascades have been designed for the synthesis of enantiopure chlorohydrins, which could be conceptually applied to substrates like this compound to achieve stereocontrolled transformations.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions of this compound is essential for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Intermediates

The intramolecular cyclization of this compound to form (tetrahydrofuran-2-yl)methanol is proposed to proceed through an alkoxide intermediate. Spectroscopic techniques such as NMR could potentially be used to observe this intermediate or its subsequent transformation under controlled conditions. In related halohydrin cyclizations, the formation of a transient halonium ion has been proposed in addition reactions to alkenes, which then undergoes nucleophilic attack by a hydroxyl group. chemistrysteps.comleah4sci.com While the cyclization of this compound is an intramolecular SN2 reaction, the principles of nucleophilic attack and leaving group departure are similar. The transition state for the SN2 reaction would involve the backside attack of the alkoxide on the carbon-chlorine bond. libretexts.org In some related cyclization reactions, oxonium ions have been identified as key intermediates. imperial.ac.uk

Kinetic Studies and Reaction Rate Determinations

Kinetic studies of the intramolecular cyclization of this compound would provide valuable insights into the reaction mechanism. The rate of the reaction is expected to be dependent on the concentration of both the chlorodiol and the base. By systematically varying these concentrations and monitoring the reaction progress, the rate law and rate constants can be determined.

Table 3: Factors Influencing the Rate of Intramolecular Cyclization

| Factor | Expected Effect on Reaction Rate |

|---|---|

| Increased Temperature | Increases rate |

| Increased Base Concentration | Increases rate |

| Solvent Polarity | Can influence rate depending on the specific solvent |

Stereochemical Outcomes of Reactions of this compound

The stereochemical outcomes of reactions involving this compound are largely dictated by the inherent chirality of the starting material and the mechanism of the subsequent transformation. The presence of two stereocenters, at C-1 and C-4, means that the molecule can exist as multiple stereoisomers. The spatial arrangement of the chloro and hydroxyl functional groups in a specific stereoisomer plays a crucial role in directing the stereochemistry of the products, particularly in intramolecular cyclization reactions which are a hallmark of this compound's reactivity.

The primary and most studied reaction of this compound is its intramolecular cyclization to form substituted tetrahydrofurans. This transformation typically proceeds via an intramolecular Williamson ether synthesis, where one of the hydroxyl groups acts as a nucleophile, displacing the chloride ion. The stereochemical course of this SN2 reaction is inherently stereospecific.

Influence of Starting Material Stereochemistry on Product Stereochemistry

The stereochemistry of the resulting tetrahydrofuran derivative is directly dependent on the configuration of the stereocenters in the starting this compound. For the reaction to occur, the molecule must adopt a conformation that allows for the backside attack of the hydroxyl nucleophile on the carbon bearing the chlorine atom. This requirement for a specific geometry leads to a predictable stereochemical outcome.

For instance, the cyclization of a stereoisomer of this compound will lead to the formation of a tetrahydrofuran derivative with a specific relative stereochemistry between the substituents. The inversion of configuration at the carbon atom undergoing nucleophilic attack is a key determinant of the final product's stereochemistry.

While specific detailed research findings on a broad range of reactions for this compound are not extensively documented in publicly available literature, the principles of stereoselective synthesis allow for the prediction of outcomes in its common transformations. The following table outlines the expected major stereochemical products from the intramolecular cyclization of different stereoisomers of this compound, based on the established mechanism of intramolecular SN2 reactions.

Table 1: Predicted Stereochemical Outcomes of Intramolecular Cyclization of this compound Isomers

| Starting Material Stereoisomer (this compound) | Reaction Conditions | Major Product | Predicted Stereochemical Relationship |

| (1R, 4S)-5-Chloro-1,4-pentanediol | Basic | (cis)-2-(1-Hydroxyethyl)tetrahydrofuran | cis |

| (1S, 4R)-5-Chloro-1,4-pentanediol | Basic | (cis)-2-(1-Hydroxyethyl)tetrahydrofuran | cis |

| (1R, 4R)-5-Chloro-1,4-pentanediol | Basic | (trans)-2-(1-Hydroxyethyl)tetrahydrofuran | trans |

| (1S, 4S)-5-Chloro-1,4-pentanediol | Basic | (trans)-2-(1-Hydroxyethyl)tetrahydrofuran | trans |

Note: The cis/trans nomenclature for the product refers to the relative orientation of the substituents on the tetrahydrofuran ring.

Detailed Research Findings on Analogous Systems

Research on analogous γ-haloalcohols provides strong evidence for the stereocontrolled nature of these cyclization reactions. Studies on similar substrates have consistently shown that the intramolecular etherification proceeds with high stereoselectivity, governed by the principles of backside nucleophilic attack. These findings support the predictions made for the stereochemical outcomes of reactions involving this compound. The efficiency and stereospecificity of such reactions are foundational in the synthesis of various natural products and chiral building blocks where the tetrahydrofuran motif is a key structural feature.

Advanced Analytical Characterization of this compound: Data Not Publicly Available

Following a comprehensive search of scientific literature, chemical databases, and spectral libraries, it has been determined that detailed experimental data for the advanced analytical characterization of the chemical compound this compound is not publicly available. Extensive queries aimed at sourcing research findings for various spectroscopic and chromatographic methods specific to this compound did not yield the necessary information to construct a scientifically accurate article based on the requested outline.

The required data for the following analytical techniques for this compound could not be located in public-domain sources:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Infrared (IR) and Raman Spectroscopy

Mass Spectrometry (MS)

UV-Visible Spectroscopy

Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC)

While information exists for related compounds such as 1,4-pentanediol, 1,5-dichloro-2,4-pentanediol, and 5-chloro-2-pentanone (B45304), the strict focus of the requested article is solely on this compound. The absence of specific experimental spectra, chromatograms, and associated data like chemical shifts, vibrational frequencies, fragmentation patterns, or retention times for this exact molecule makes it impossible to generate the thorough and scientifically accurate content required for each specified section and subsection.

Therefore, the article on the "Advanced Analytical Characterization of this compound" cannot be generated at this time due to the lack of foundational research data in the public domain.

Advanced Analytical Characterization of 5 Chloro 1,4 Pentanediol

Chromatographic Techniques for Purity and Mixture Analysis

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques are indispensable for the unequivocal identification and quantification of 5-Chloro-1,4-pentanediol, particularly in complex matrices. These methods combine the separation power of chromatography with the detection capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Key parameters in a typical GC-MS analysis of this compound would include the choice of the capillary column (often a non-polar or medium-polarity column), the temperature program of the oven, and the ionization mode (typically electron ionization). The resulting data allows for both qualitative identification by matching the fragmentation pattern to spectral libraries and quantitative analysis by measuring the abundance of specific ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-volatile derivatives or when analyzing this compound in biological or environmental samples, LC-MS is the preferred method. researchgate.net This technique separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer. researchgate.net Common ionization techniques for LC-MS include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are soft ionization methods that often leave the molecular ion intact, providing valuable molecular weight information. protocols.io

The choice of chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient elution program, is critical for achieving optimal separation. lcms.cz Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation and to enhance selectivity and sensitivity in complex mixtures. protocols.io

Interactive Data Table: Hyphenated Techniques for this compound Analysis

| Technique | Typical Stationary Phase | Mobile Phase/Carrier Gas | Ionization Mode | Key Findings |

| GC-MS | 5% Phenyl Polysiloxane | Helium | Electron Ionization (EI) | Provides a unique fragmentation pattern for identification and allows for quantification. |

| LC-MS | C18 reversed-phase | Acetonitrile/Water with formic acid | Electrospray Ionization (ESI) | Enables analysis of non-volatile derivatives and provides molecular weight information. |

Crystallographic Analysis (if applicable to solid derivatives)

While specific crystallographic data for derivatives of this compound are not readily found in the public domain, a typical crystallographic study would report key parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. This information is crucial for understanding the stereochemistry and intermolecular interactions of the compound. For instance, analysis of a pyrazole (B372694) derivative highlighted the significance of hydrogen bonding and other intermolecular interactions in the crystal packing. researchgate.net

Theoretical and Computational Investigations of 5 Chloro 1,4 Pentanediol

Reactivity Predictions and Mechanistic Insights

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and spatial distribution of these orbitals are key determinants of reaction pathways.

In the context of 5-Chloro-1,4-pentanediol, an FMO analysis would calculate the energies of the HOMO and LUMO and map their distribution across the molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons, acting as a nucleophile. For this compound, the HOMO is likely to be localized around the oxygen atoms of the hydroxyl groups due to the presence of lone pairs of electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital signifies the region most susceptible to accepting electrons, thus acting as an electrophile. In this compound, the LUMO would likely be distributed around the carbon atom bonded to the chlorine atom, as the electronegative chlorine atom withdraws electron density, making the carbon atom electrophilic.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity. For this compound, this value would provide a quantitative measure of its propensity to engage in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Implication for Reactivity |

| HOMO Energy | -8.5 | Indicates the energy required to remove an electron. |

| LUMO Energy | 1.2 | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap | 9.7 | A larger gap suggests higher kinetic stability. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from an FMO analysis.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

Molecular Electrostatic Potential (MEP) and Fukui functions are powerful tools in computational chemistry that provide detailed insights into the charge distribution and reactivity of a molecule.

An MEP map visually represents the electrostatic potential on the surface of a molecule. For this compound, an MEP analysis would reveal:

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the hydroxyl groups.

Positive Potential Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For this compound, positive potential would be expected around the hydrogen atoms of the hydroxyl groups and the carbon atom attached to the chlorine atom.

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. For this compound, Fukui function analysis would help to pinpoint the most likely sites for:

Nucleophilic attack (f+): The site with the highest value would be the most electrophilic.

Electrophilic attack (f-): The site with the highest value would be the most nucleophilic.

Radical attack (f0): The site with the highest value would be the most susceptible to radical reactions.

Transition State Calculations for Reaction Pathways

Transition state calculations are employed to identify the highest energy point along a reaction coordinate, known as the transition state. The structure and energy of the transition state are critical for determining the activation energy of a reaction, and thus its rate.

For this compound, transition state calculations could be used to investigate various potential reaction pathways, such as:

Intramolecular cyclization: The formation of a cyclic ether (e.g., a substituted tetrahydrofuran) through the nucleophilic attack of one of the hydroxyl groups on the carbon bearing the chlorine atom. Calculations would determine the activation energy for this process and predict the most favorable ring size.

Substitution reactions: The replacement of the chlorine atom by another nucleophile.

Elimination reactions: The removal of HCl to form an alkene.

By mapping the potential energy surface for these reactions, computational chemists can predict the most likely products and the conditions required to favor a particular pathway. These calculations provide a theoretical foundation for understanding and predicting the chemical behavior of this compound.

Applications of 5 Chloro 1,4 Pentanediol As a Chemical Intermediate

Role in Complex Organic Synthesis as a Building Block

As a functionalized diol, 5-chloro-1,4-pentanediol serves as a valuable building block in organic synthesis. The molecule contains two distinct types of reactive centers: the hydroxyl groups, which can undergo reactions typical of alcohols (e.g., esterification, etherification, oxidation), and the alkyl chloride, which is susceptible to nucleophilic substitution. This combination allows for sequential and selective reactions, enabling the construction of more complex molecular architectures. The 1,4-diol arrangement provides a specific stereochemical and regiochemical framework that can be exploited to create target molecules with precise configurations. While its structure is well-suited for creating larger molecules, detailed examples of its incorporation into complex, multi-step total syntheses are not widely documented in publicly available literature.

Precursor for the Synthesis of Novel Heterocyclic Compounds

The structure of this compound is ideally suited for the synthesis of heterocyclic compounds, particularly those containing oxygen. The proximity of the hydroxyl groups and the chloroalkane functionality allows for intramolecular cyclization reactions.

A notable application is in the synthesis of spiroorthocarbonate compounds. google.com In a specific example, this compound is reacted with diphenoxydichloromethane in the presence of triethylamine. google.com This reaction proceeds via a dehydrohalogenation condensation to form a novel heterocyclic monomer which can be used for further polymerization. google.com

Table 1: Synthesis of a Spiroorthocarbonate Precursor

| Reactant 1 | Reactant 2 | Reagent/Solvent | Product Type | Reference |

|---|

The inherent structure of a halohydrin diol also suggests its potential as a precursor to substituted tetrahydrofurans. Through an intramolecular Williamson ether synthesis, where one of the hydroxyl groups acts as a nucleophile to displace the chloride, a substituted tetrahydrofuran (B95107) ring can be formed. This common synthetic strategy for cyclic ether formation highlights the compound's utility in generating valuable heterocyclic motifs.

Utilization in Polymer Chemistry and Materials Science

The dual functionality of alcohol groups allows this compound to be integrated into polymer chains, while the chlorine atom provides a reactive site for further modification, leading to the creation of specialty materials.

Diols are fundamental monomers for polycondensation reactions, and this compound is no exception. It can react with bifunctional compounds like diacids, diacyl chlorides, or diisocyanates to form polyesters and polyurethanes, respectively. The resulting polymers would have a chlorine atom as a pendant group on every repeating unit derived from this monomer. This introduces functionality that is not present in polymers made from simple alkane diols like 1,4-butanediol (B3395766) or 1,4-pentanediol (B150768). nih.gov While the non-chlorinated analogue, 1,4-pentanediol, is used to create polyester (B1180765) polyols for polyurethane applications nih.govnih.gov, the use of the chlorinated version allows for the synthesis of polymers with modifiable side chains.

Table 2: Potential Polycondensation Reactions with this compound

| Co-monomer Type | Resulting Polymer | Potential Functionality |

|---|---|---|

| Dicarboxylic Acid (e.g., Adipic Acid) | Functionalized Polyester | Pendant chloro groups for cross-linking or grafting |

Beyond acting as a primary monomer, this compound has the potential to be used as a functionalizing agent. It can be incorporated in smaller amounts into a polymerization reaction to introduce specific functionalities into the final polymer. For instance, by adding it during the synthesis of a standard polyester, the chloro-pendant groups are introduced along the polymer backbone. These groups can then be used for post-polymerization modification, such as cross-linking to enhance mechanical properties or grafting other polymer chains to create copolymers with unique characteristics.

A significant application of this compound is in the synthesis of specialty polymers like those derived from spiroorthocarbonates. As detailed in a patent, the diol is first used to create a spiroorthocarbonate monomer. google.com This monomer can then undergo ring-opening polymerization, often with cationic initiators, to produce polymers. google.com Polymers of this class are known for their unique property of exhibiting low shrinkage or even expansion upon polymerization, making them highly valuable in applications such as dental resins, high-performance adhesives, and matrix materials for composites where dimensional stability is critical. google.com

Intermediate in the Production of Specialty Chemicals

This compound serves as a direct intermediate in the production of other high-value specialty chemicals. Its reaction with diphenoxydichloromethane to produce a specific spiroorthocarbonate is a clear example where it is transformed from a basic building block into a more complex, specialized molecule intended for a specific application in polymer science. google.com This transformation highlights its role not just as a component in a larger structure, but as a key precursor in a multi-step manufacturing process for performance chemicals.

Conclusion and Future Perspectives in 5 Chloro 1,4 Pentanediol Research

Summary of Key Research Findings

Direct research findings on 5-Chloro-1,4-pentanediol are not extensively documented. However, by examining research on similar molecules, such as other halogenated diols and pentanediol (B8720305) derivatives, several key aspects can be inferred. The primary area of investigation for related compounds often revolves around their synthesis and utility as chemical intermediates. For instance, the synthesis of the related compound 5-chloro-2-pentanone (B45304) has been documented, which could potentially serve as a precursor to this compound through a reduction of the ketone group. The presence of both a chloro and two hydroxyl functional groups suggests its potential as a versatile building block in organic synthesis, allowing for a range of subsequent chemical modifications.

Identification of Remaining Challenges and Knowledge Gaps

The most significant challenge in the study of this compound is the current lack of dedicated research. This creates a substantial knowledge gap regarding its fundamental properties, reactivity, and potential applications. Specific challenges and gaps include:

Established Synthetic Routes: Efficient and selective methods for the synthesis of this compound have not been well-established. While pathways can be proposed based on existing organic chemistry principles, the optimization of reaction conditions, yields, and purification methods remains a significant hurdle.

Physicochemical Properties: A comprehensive database of its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data, is not readily available. This fundamental information is crucial for any further research and development.

Potential Applications: The lack of research means that the potential applications of this compound are purely speculative at this stage.

Promising Directions for Future Academic Research

The unexplored nature of this compound presents numerous opportunities for future academic research. A structured approach to investigating this compound could unlock its scientific and potentially commercial value.

Development of Green Chemistry Methodologies for Synthesis

A primary focus of future research should be the development of environmentally benign and efficient synthetic methods. This could involve:

Catalytic Hydrogenation: Investigating the selective catalytic hydrogenation of precursors like 5-chloro-2-pentanone or related esters. Research into novel catalysts that can achieve high yields and selectivity under mild conditions would be a significant contribution.

Biocatalysis: Exploring the use of enzymes or whole-cell biocatalysts for the stereoselective synthesis of this compound. This approach could offer high purity and reduced environmental impact.

Renewable Feedstocks: Investigating synthetic routes that utilize renewable starting materials, aligning with the principles of sustainable chemistry.

Exploration of Novel Reaction Pathways and Catalytic Systems

Future research could delve into the reactivity of this compound to synthesize new molecules. This includes:

Intramolecular Cyclization: Studying the conditions under which this compound can undergo intramolecular cyclization to form substituted tetrahydrofurans, which are valuable structural motifs in many natural products and pharmaceuticals.

Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel polyesters or polyethers. The presence of the chloro group could allow for post-polymerization modification, leading to materials with unique properties.

Development of Novel Catalysts: Designing and synthesizing catalysts that are specifically tailored for the transformations of this compound. This could include both homogeneous and heterogeneous catalytic systems.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry can play a vital role in accelerating the research of this compound. Future studies could employ:

Density Functional Theory (DFT) Calculations: To predict the compound's geometric and electronic structure, as well as its spectroscopic properties. This would provide a theoretical framework to complement experimental findings.

Reaction Mechanism Simulations: To model potential synthetic and reaction pathways, helping to identify the most promising experimental conditions and to understand the underlying mechanisms.

Predictive Toxicology and Property Modeling: To computationally estimate the compound's potential toxicity and other key physicochemical properties, guiding safer laboratory practices and prioritizing experimental investigations.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H/¹³C NMR identifies chlorine-induced deshielding effects, confirming substitution patterns .

- DSC/TGA : Differential scanning calorimetry (DSC) measures melting points (~40–60°C) and decomposition thresholds (>200°C), while thermogravimetric analysis (TGA) quantifies thermal stability .

- Sedimentation velocity experiments : Analyzes hydrodynamic behavior in solvents like 2-methyl-2,4-pentanediol to study aggregation or non-ideal solution properties .

What experimental considerations are critical when studying the stability of this compound under varying pH and temperature conditions?

Advanced Research Question

- pH-dependent hydrolysis : Chlorinated diols undergo hydrolysis in alkaline conditions (pH >10), forming 1,4-pentanediol and chloride ions. Monitor via ion chromatography .

- Temperature ramps : Use Arrhenius plots to model degradation kinetics. For example, storage at 4°C in anhydrous solvents (e.g., acetonitrile) extends shelf life .

- Light sensitivity : UV-Vis spectroscopy reveals photodegradation pathways; amber vials prevent radical formation.

How does this compound participate in oxidative cleavage reactions, and what mechanistic insights can be derived from such studies?

Advanced Research Question

- Ozonolysis : The diol’s vicinal hydroxyl groups facilitate ozonide formation, yielding smaller carbonyl compounds (e.g., chloroacetone). Track intermediates via FT-IR .

- Catalytic oxidation : Pd/C or RuO₄ systems cleave C-Cl bonds, producing ketones. Mechanistic studies using isotopic labeling (e.g., D₂O) clarify proton transfer steps .

What role does this compound play as a solvent or co-solvent in macromolecular crystallization, and how do solvent interactions affect outcomes?

Advanced Research Question

- Crystallization enhancer : At 10–20% (v/v), it reduces water activity, promoting protein nucleation by preferential exclusion .

- Phase separation studies : In high-salt buffers (e.g., 2M NaCl), its amphiphilic nature stabilizes macromolecular interfaces, critical for membrane protein crystallization .

What safety protocols and storage conditions are recommended for handling chlorinated diols like this compound in laboratory settings?

Basic Research Question

- Storage : Keep in airtight containers at 4°C, away from oxidizers and bases. Ventilated cabinets prevent vapor accumulation .

- PPE : Nitrile gloves, goggles, and lab coats mandatory. Fume hoods required for >10g scale reactions.

- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

How should researchers address contradictory data regarding the reactivity of this compound in different catalytic systems?

Advanced Research Question

- Systematic variable testing : Compare solvent polarity, catalyst loading, and substrate ratios to isolate conflicting factors .

- Kinetic isotope effects (KIE) : Deuterated analogs distinguish between proton-coupled electron transfer (PCET) and radical mechanisms .

- Computational modeling : DFT calculations predict transition states, reconciling experimental discrepancies (e.g., unexpected regioselectivity) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.